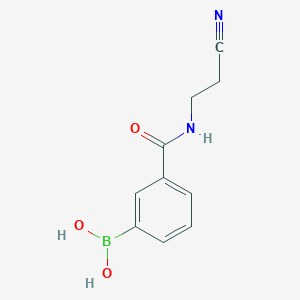

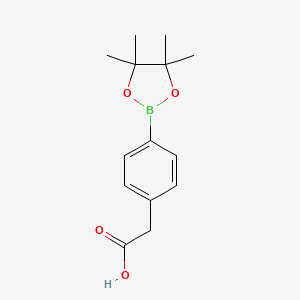

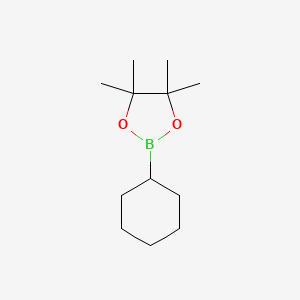

4-(カルボキシメチル)フェニルボロン酸ピナコールエステル

概要

説明

4-(Carboxymethyl)phenylboronic acid pinacol ester is generally used in metal-catalyzed C-C bond formation reactions . It can be used as an intermediate to prepare hydantoin-derived autotaxin inhibitors and as a substrate in the synthesis of reactive oxygen species (ROS)-sensitive and H2O2-eliminating materials by interlinking phenylboronic acid pinacol esters onto β-cyclodextrin .

Molecular Structure Analysis

The molecular formula of 4-(Carboxymethyl)phenylboronic acid pinacol ester is C14H19BO4 . Its IUPAC name is 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid . The SMILES string representation is CC1©OB(OC1©C)C1=CC=C(CC(O)=O)C=C1 .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 165-170 °C . Its molecular weight is 262.11 g/mol .科学的研究の応用

オートタキシン阻害剤合成

この化合物は、ヒダントイン誘導体オートタキシン阻害剤の調製における中間体として役立ちます。オートタキシンは、癌の進行や炎症など、さまざまな生理学的プロセスや疾患に関与する酵素です。 オートタキシンを標的とする阻害剤は、潜在的に新しい治療戦略につながる可能性があります .

ROS感受性材料

それは、活性酸素種(ROS)感受性および過酸化水素(H2O2)消去材料の合成における基質として機能します。 研究者は、フェニルボロン酸ピナコールエステルをβ-シクロデキストリンに架橋することで、酸化ストレスに反応する材料を作成できます。これは、生体医用分野で価値があります .

鈴木・宮浦カップリング

この化合物を含むフェニルボロン酸ピナコールエステルは、鈴木・宮浦カップリング反応で使用されます。 これは、炭素-炭素結合を形成するクロスカップリング反応の一種であり、医薬品、農薬、有機材料の合成に広く使用されています .

ディールス・アルダー反応

この化合物は、スチレンおよびトランス-β-ニトロスチレンとのディールス・アルダー反応で使用されます。これらは、さまざまな複雑な有機化合物の合成で使用される重要な炭素-炭素結合形成反応です .

蛍光プローブ

それは、ボロン酸部分のジオール(糖など)との結合能力により、蛍光プローブまたは分析試薬としても機能し、生物学的分子または環境分析物の検出に役立ちます .

ボリル化反応

この化合物は、アルキルベンゼンのベンジルC-H結合でのボリル化に使用して、ピナコールベンジルボロン酸塩を形成できます。これは、有機合成および医薬品化学における重要な中間体です .

MilliporeSigma - 4-(Carboxymethyl)phenylboronic acid pinacol ester MilliporeSigma - Phenylboronic acid pinacol ester ChemBK - 对甲氧羰基苯硼酸频哪醇酯 MilliporeSigma - 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

作用機序

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

The compound’s mode of action is primarily through its ability to form boronate esters with diols in biological systems . This property is exploited in the Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds in organic synthesis . The compound can also act as a substrate in the synthesis of reactive oxygen species (ROS)-sensitive and H2O2-eliminating materials .

Biochemical Pathways

For instance, it can be used as an intermediate to prepare hydantoin-derived autotaxin inhibitors .

Pharmacokinetics

It’s important to note that the pharmacokinetics of boronic acids and their esters can be influenced by factors such as their pka values, the presence of transporters, and their potential to form boronate complexes with diols .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters is known to be dependent on the pH, with the reaction being considerably accelerated at physiological pH . Additionally, the compound should be stored in a dry, cool, and well-ventilated place under inert gas to maintain its stability .

Safety and Hazards

将来の方向性

The compound’s potential for use in the synthesis of reactive oxygen species (ROS)-sensitive and H2O2-eliminating materials suggests it could have applications in the development of new materials . Additionally, its use as an intermediate in the preparation of hydantoin-derived autotaxin inhibitors indicates potential applications in pharmaceutical research .

特性

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-7-5-10(6-8-11)9-12(16)17/h5-8H,9H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLWHBHWDXCWHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395470 | |

| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

797755-07-8 | |

| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1364519.png)

![N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-1-methylpiperidin-4-amine](/img/structure/B1364521.png)

![2-[[[2-(4-methoxyphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364550.png)